13-(dimethylamino)-5-(4-(111C)methoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[11C]MMTP, also known as [O-methyl-11C]dimethylamino-3-(4-methoxyphenyl)-3H-pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-one, is a radiolabeled compound used as a positron emission tomography (PET) ligand. It is primarily used for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in the brain. This compound is significant in neuroscience research due to its ability to selectively label mGluR1 receptors, which are involved in various neurological and psychiatric disorders.
Preparation Methods
The synthesis of [11C]MMTP involves several steps:
Synthesis of the Desmethyl Precursor: The methoxyphenyl compound is demethylated to produce the desmethyl precursor.
Radiolabeling: The desmethyl precursor is then methylated using [11C]methyl triflate in the presence of sodium hydroxide.
The total synthesis time from the end of bombardment (EOB) is approximately 30 minutes, and the compound is obtained with a specific activity ranging from 3 to 5 Ci/μmol .
Chemical Reactions Analysis
[11C]MMTP undergoes various chemical reactions, including:
Methylation: The key step in its synthesis involves the methylation of the desmethyl precursor using [11C]methyl triflate.
Binding Reactions: In vitro studies have shown that [11C]MMTP binds selectively to mGluR1 receptors in brain tissue sections, indicating its high affinity and specificity.
Scientific Research Applications
Mechanism of Action
[11C]MMTP exerts its effects by binding selectively to mGluR1 receptors in the brain. The binding of [11C]MMTP to these receptors allows for the visualization and quantification of mGluR1 receptor distribution using PET imaging. This selective binding is facilitated by the compound’s high affinity for mGluR1 receptors, which are predominantly located in the cerebellum, hippocampus, and cortical regions .
Comparison with Similar Compounds
[11C]MMTP is compared with other PET ligands used for imaging mGluR1 receptors, such as:
[18F]MK-1312: Another PET ligand that binds to mGluR1 receptors.
[11C]mG2P001: A PET ligand for imaging metabotropic glutamate receptor subtype 2 (mGluR2).
The uniqueness of [11C]MMTP lies in its high specificity and affinity for mGluR1 receptors, making it a valuable tool for studying the functional expression of these receptors in the brain.
Properties
Molecular Formula |
C18H16N4O2S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
13-(dimethylamino)-5-(4-(111C)methoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one |
InChI |
InChI=1S/C18H16N4O2S/c1-21(2)13-8-9-19-17-14(13)15-16(25-17)18(23)22(10-20-15)11-4-6-12(24-3)7-5-11/h4-10H,1-3H3/i3-1 |
InChI Key |
COQPVKMATNFNLG-KTXUZGJCSA-N |
Isomeric SMILES |
CN(C)C1=C2C3=C(C(=O)N(C=N3)C4=CC=C(C=C4)O[11CH3])SC2=NC=C1 |
Canonical SMILES |
CN(C)C1=C2C3=C(C(=O)N(C=N3)C4=CC=C(C=C4)OC)SC2=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.